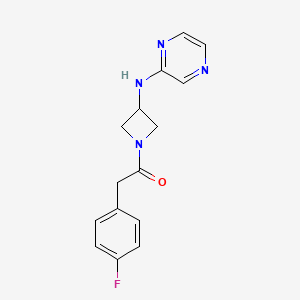

2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one

Description

2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is a heterocyclic compound featuring a four-membered azetidine ring substituted with a pyrazin-2-ylamino group. The azetidine moiety is linked to a 4-fluorophenyl group via an ethanone bridge. Its characterization likely involves techniques such as X-ray crystallography (commonly refined using SHELXL ), IR spectroscopy (e.g., C=O stretching at ~1683 cm⁻¹, as seen in analogous compounds ), and NMR.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O/c16-12-3-1-11(2-4-12)7-15(21)20-9-13(10-20)19-14-8-17-5-6-18-14/h1-6,8,13H,7,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGHTVRYWOZWMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)F)NC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoroacetophenone, pyrazine, and azetidine.

Step 1 Formation of the Azetidinyl Intermediate: Azetidine is reacted with a suitable protecting group to form a protected azetidinyl intermediate.

Step 2 Coupling with Pyrazine: The protected azetidinyl intermediate is then coupled with pyrazine under conditions that facilitate the formation of the pyrazinylamino group.

Step 3 Introduction of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a nucleophilic substitution reaction with 4-fluoroacetophenone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinyl moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

Material Science:

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Protein Binding Studies: Its structure allows for the investigation of protein-ligand interactions.

Medicine

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Antimicrobial Activity: Preliminary studies may indicate activity against certain bacterial or fungal strains.

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances lipophilicity, facilitating membrane permeability, while the pyrazinylamino group may interact with active sites through hydrogen bonding or π-π interactions. The azetidinyl moiety provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target.

Comparison with Similar Compounds

Structural Analogues

a. Heterocyclic Core Variations

- Compound 4e (): 1-(4-Fluorophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one

- Compound 5 (): 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Key Differences: Features a thiazole-pyrazole-triazole scaffold with multiple fluorophenyl substituents.

b. Azetidine Derivatives

- 1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one (): Key Differences: Substitutes pyrazin-2-ylamino with a simple amino group and uses a 2,4-difluorophenyl moiety. Impact: Reduced hydrogen-bonding capacity compared to the pyrazine-containing target compound .

Physical and Spectral Properties

- Crystallography : The target compound may exhibit triclinic symmetry (P¯1) with two independent molecules per asymmetric unit, similar to isostructural compounds in . Dihedral angles between aromatic rings (e.g., fluorophenyl and azetidine planes) likely influence molecular packing and stability.

Pharmacological Potential (Speculative)

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 273.31 g/mol. The presence of a fluorophenyl group and a pyrazinylamino moiety suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Many derivatives containing pyrazine and phenyl groups are known to possess antibacterial and antifungal properties. The mechanisms typically involve inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.

- Anticancer Activity : Compounds with azetidine and pyrazine functionalities have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of structurally related compounds:

| Activity | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | Pyrazin derivatives | 10 - 50 | Inhibition of cell wall synthesis |

| Antifungal | Phenylpyrazole derivatives | 5 - 20 | Disruption of membrane integrity |

| Anticancer (Breast) | Azetidine derivatives | 15 - 30 | Apoptosis induction |

| Anti-inflammatory | Quinoline derivatives | 20 - 40 | COX-2 inhibition |

Case Studies

- Anticancer Evaluation : A study evaluated a series of azetidine derivatives for their anticancer properties against various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value of approximately 25 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of pyrazine-containing compounds. The results indicated that compounds similar to 2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one showed promising activity against Gram-positive bacteria, with effective concentrations ranging from 10 to 30 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.